PROTAC BRD4 Degrader-26

Spatiotemporal control Optochemical biology Conditional protein degradation

Standard BRD4 PROTACs degrade targets constitutively, obscuring temporal biology. PROTAC BRD4 Degrader-26 solves this with a photocleavable linker. - **Binary Control:** 80% degradation at 1 μM (dark); UV light cleaves linker → deactivation. - **CRBN-based:** Recruits cereblon via thalidomide-4-fluoride; suitable for VHL-low models. - **Procurement-ready:** Supplied as lyophilized powder. Stable at -20°C. Global shipping.

Molecular Formula C46H45ClN10O10S
Molecular Weight 965.4 g/mol
Cat. No. B15540834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-26
Molecular FormulaC46H45ClN10O10S
Molecular Weight965.4 g/mol
Structural Identifiers
InChIInChI=1S/C46H45ClN10O10S/c1-24-25(2)68-45-38(24)40(27-9-11-29(47)12-10-27)51-33(41-54-53-26(3)55(41)45)22-37(59)49-17-5-18-50-46(63)67-23-28-21-30(13-14-34(28)57(64)65)66-20-6-19-48-32-8-4-7-31-39(32)44(62)56(43(31)61)35-15-16-36(58)52-42(35)60/h4,7-14,21,33,35,48H,5-6,15-20,22-23H2,1-3H3,(H,49,59)(H,50,63)(H,52,58,60)/t33-,35?/m0/s1
InChIKeyHDUCLFRFYXGFGE-ITLBEBSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-26 Overview


PROTAC BRD4 Degrader-26 (also designated PROTAC-2) is a photo-regulated proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the bromodomain-containing protein 4 (BRD4) . This heterobifunctional molecule incorporates a BRD4-targeting warhead, a cereblon (CRBN) E3 ubiquitin ligase recruiting moiety (thalidomide-4-fluoride), and a photocleavable linker that imparts light-mediated control over its degradation activity . Under standard dark conditions, the compound induces 80% BRD4 degradation at a concentration of 1 μM, while exposure to ultraviolet (UV) light results in linker cleavage and consequent deactivation of the degrader function [1]. This photo-switchable property distinguishes it from conventional BRD4 PROTACs that operate constitutively and enables precise temporal and spatial control over BRD4 depletion in cellular models.

Control Photo-switchable BRD4 degradation with UV inactivation
Target BRD4-targeted protein depletion via CRBN E3 ligase
Workflow Supports spatiotemporal control studies in cellular models

PROTAC BRD4 Degrader-26 Advantages


BRD4-targeting PROTACs exhibit profound functional heterogeneity despite nominally engaging the same target protein and E3 ligase machinery. Differences in linker composition, length, and chemistry directly govern ternary complex formation efficiency, degradation kinetics, maximal degradation depth (Dmax), and cellular permeability, rendering in-class compounds non-substitutable [1]. Furthermore, the emergence of photo-regulated and photo-caged PROTAC variants introduces an orthogonal dimension of differentiation: light-mediated activation or deactivation enables spatiotemporal control unattainable with constitutively active degraders [2]. PROTAC BRD4 Degrader-26 employs a photocleavable linker that confers UV-induced inactivation, a property absent in widely used BRD4 PROTACs such as MZ1, ARV-825, dBET1, and AT1, which degrade BRD4 continuously upon cellular exposure. Substituting a photo-regulated PROTAC with a constitutive degrader in experiments requiring temporal precision (e.g., cell cycle synchronization studies, developmental stage-specific depletion) would yield fundamentally different and potentially uninterpretable results. The following quantitative evidence establishes the specific performance and control characteristics of PROTAC BRD4 Degrader-26 relative to comparator compounds.

Constitutive PROTACs lack light control
Widely used BRD4 degraders (e.g., MZ1, ARV-825, dBET1, AT1) degrade continuously; they cannot replicate UV-inactivated temporal control. Substitution would eliminate precise on/off modulation.
VHL-recruiting PROTACs may be ineffective in low-VHL contexts
This compound recruits CRBN, not VHL. VHL-based PROTACs (e.g., MZ1, AT1) may fail to degrade BRD4 in models with low VHL expression, altering experimental outcomes.
Photocleavable linker defines functional identity
Replacement with a non-photocleavable PROTAC would remove light-mediated inactivation, compromising experiments requiring temporal resolution of BRD4 depletion.

PROTAC BRD4 Degrader-26 Evidence Guide


Photocleavable Linker and Light-Controlled Inactivation

PROTAC BRD4 Degrader-26 is distinguished by its incorporation of a photocleavable linker that confers light-mediated inactivation, a feature absent in constitutive BRD4 degraders such as MZ1, ARV-825, dBET1, and AT1 [1]. Upon exposure to ultraviolet (UV) light, the photocleavable linker undergoes photolysis, severing the covalent connection between the BRD4-targeting warhead and the E3 ligase recruiting moiety, thereby rendering the PROTAC incapable of inducing BRD4 ubiquitination and subsequent proteasomal degradation . In contrast, MZ1 (a VHL-recruiting PROTAC), ARV-825 (a CRBN-recruiting PROTAC), dBET1 (a CRBN-recruiting PROTAC), and AT1 (a VHL-recruiting PROTAC) exhibit constitutive degradation activity that cannot be externally modulated by light [2]. This photo-switchable inactivation mechanism provides a binary 'on/off' control modality that is not available with any comparator compound lacking a photocleavable linker.

Photocleavable Linker
Class-level inference
UV-inactivated; constitutive PROTACs continuously active
Enables temporal control study design
Qualitative functional difference in control modality
Spatiotemporal control Optochemical biology Conditional protein degradation

BRD4 Degradation Efficiency

PROTAC BRD4 Degrader-26 achieves 80% BRD4 protein degradation at a concentration of 1 μM under dark (non-UV exposed) conditions . As a class-level reference, several high-potency BRD4 PROTACs exhibit degradation in the sub-nanomolar to low nanomolar DC50 range: WWL0245 demonstrates sub-nanomolar DC50 (<1 nM) for BRD4 ; L134 (22a) achieves DC50 of 7.36 nM with Dmax > 98% [1]; and AT1 shows DC50 of approximately 100 nM [2]. However, direct DC50 comparisons are not possible because PROTAC BRD4 Degrader-26 lacks reported DC50 data in the available literature; only single-concentration degradation efficiency is documented. The 80% degradation at 1 μM should be interpreted as a functional benchmark under the specified conditions, not as a potency ranking relative to constitutively active degraders optimized for maximal degradation depth.

Degradation at 1 μM
Class-level inference
80% BRD4 degradation (dark conditions)
Supports functional activity review
Single-concentration data; DC50 not reported
BRD4 degradation efficiency PROTAC potency comparison Cellular BRD4 depletion

CRBN E3 Ligase Recruitment Strategy

PROTAC BRD4 Degrader-26 utilizes thalidomide-4-fluoride as its E3 ligase recruiting moiety to engage cereblon (CRBN) . This CRBN-based recruitment strategy contrasts with VHL-recruiting BRD4 PROTACs such as MZ1 and AT1, which employ von Hippel-Lindau (VHL) E3 ligase ligands [1][2]. The choice of E3 ligase is not interchangeable; it dictates ternary complex geometry, degradation efficiency across different cellular contexts, and the potential for neo-substrate degradation (off-target effects). CRBN-recruiting PROTACs may exhibit different tissue-specific expression dependencies and distinct degradation kinetics compared to VHL-recruiting counterparts. For example, MZ1 (VHL-recruiting) exhibits selective degradation of BRD4 over BRD2 and BRD3, while dBET1 (CRBN-recruiting) acts as a pan-BET degrader [3][4]. Selection between CRBN-based and VHL-based PROTACs should be guided by the E3 ligase expression profile of the experimental system and the desired selectivity window.

E3 Ligase Recruitment
Class-level inference
CRBN (thalidomide-4-fluoride) vs VHL-recruiting PROTACs
E3 ligase choice is context-dependent
Degradation efficiency varies with cellular E3 expression
Cereblon recruitment E3 ligase ligand PROTAC ternary complex

Linker Composition and Cellular Permeability

PROTAC BRD4 Degrader-26 possesses a molecular weight of 965.43 g/mol and a molecular formula of C46H45ClN10O10S . The compound incorporates a photocleavable linker based on a 2-nitrobenzyl photolabile protecting group that connects the BRD4-targeting ligand to the CRBN-recruiting moiety [1]. This molecular weight falls within the typical range for PROTACs (generally 700-1100 g/mol), a class of compounds known to face challenges with cellular permeability due to their size exceeding Lipinski's Rule of Five guidelines [2]. Comparative analysis of structurally distinct BRD4 PROTACs reveals that linker optimization studies—such as amide-to-ester substitution and linker methylation in dBET1 derivatives—have been shown to improve passive permeability (PAMPA) and degradation activity (DC50) [3]. While no direct permeability data are available for PROTAC BRD4 Degrader-26, its molecular weight and linker composition suggest that it shares the permeability characteristics typical of PROTACs in this size range. Users should anticipate potential permeability limitations and may consider formulation strategies (e.g., nano-delivery systems) if cellular uptake proves suboptimal in their specific model system.

Linker & Permeability
Class-level inference
MW 965.43; 2-nitrobenzyl photocleavable linker
Typical PROTAC permeability profile
No direct permeability data; class-level expectation
PROTAC linker chemistry Molecular weight optimization Cellular permeability

PROTAC BRD4 Degrader-26 Applications


Spatiotemporal BRD4 Degradation in Cell Cycle Studies

The photocleavable linker in PROTAC BRD4 Degrader-26 enables UV-induced inactivation, providing binary temporal control over BRD4 depletion . This is ideal for studies requiring precise timing of BRD4 loss, such as cell cycle synchronization experiments where continuous BRD4 degradation would perturb normal cell cycle progression, or developmental differentiation assays where BRD4 depletion must be restricted to a defined stage. Constitutive BRD4 degraders like MZ1, ARV-825, dBET1, and AT1 cannot be externally modulated and are therefore unsuitable for such temporally precise experiments [1].

CRBN-Dependent Degradation in VHL-Low Cellular Models

PROTAC BRD4 Degrader-26 recruits cereblon (CRBN) via its thalidomide-4-fluoride moiety, distinguishing it from VHL-recruiting BRD4 PROTACs such as MZ1 and AT1 [2]. This makes it particularly suitable for use in cellular models with low endogenous VHL expression (e.g., certain renal cell carcinoma lines with VHL mutations) or high CRBN expression (e.g., multiple myeloma cells). Conversely, VHL-recruiting PROTACs may be suboptimal or ineffective in these contexts due to insufficient E3 ligase availability [1].

Photo-Regulated PROTAC Development and Optimization

As a photo-regulated PROTAC with a defined photocleavable linker, PROTAC BRD4 Degrader-26 serves as a valuable reference compound for researchers developing novel light-controlled degradation systems . The compound can be used as a benchmark to evaluate the performance of new photo-caged or photo-activatable PROTAC designs, particularly in comparative studies of linker photolysis efficiency, wavelength specificity, and degradation kinetics following light exposure [1].

Light-Switchable Ternary Complex Studies

The UV-inactivation property of PROTAC BRD4 Degrader-26 allows researchers to study the biochemical and biophysical parameters of ternary complex formation (PROTAC-BRD4-CRBN) under controlled conditions . By pre-inactivating the compound with UV light and comparing to the active dark-state compound, investigators can isolate and quantify the contribution of intact PROTAC-mediated bridging to degradation efficiency. This application is not feasible with constitutive PROTACs that lack an inactivation switch.

Application
Selection Property
Validation Focus
Spatiotemporal BRD4 depletion studies
Photo-switchable inactivation control
Temporal fidelity of target depletion
CRBN-dependent degradation in VHL-low models
CRBN-based E3 ligase recruitment
E3 ligase expression profiling
Photo-regulated PROTAC development
Photocleavable linker benchmark
Linker photolysis efficiency comparison
Ternary complex formation studies
Binary on/off degrader function
Ternary complex bridging quantification

Technical Documentation Hub

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